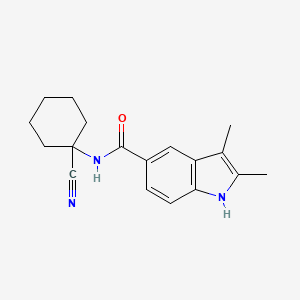
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)cyclopentanecarboxamide” is a complex organic compound. It is related to a class of compounds known as β-lactams . β-lactams are a class of antibiotics, which includes penicillins and cephalosporins, that are critically important in medicine .
Synthesis Analysis
The synthesis of related compounds involves the use of a reaction known as the Staudinger reaction . This reaction involves the [2+2] cycloaddition of a ketene and an imine to form a β-lactam . In the case of this specific compound, it appears that the N-(p-ethoxyphenyl) group on the β-lactam can be oxidatively removed by ceric ammonium nitrate in good yield .Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding and Molecular Structure
One area of research involves investigating the hydrogen bonding and molecular structure of compounds with similar structural motifs. For instance, studies on anticonvulsant enaminones have provided insights into their crystal structures, demonstrating the significance of hydrogen bonding in forming molecular networks. These insights are crucial for designing compounds with improved pharmacological properties (Kubicki, Bassyouni, & Codding, 2000).
Synthesis and Impurity Identification
Another critical area is the synthesis and identification of novel impurities in drug batches, as seen in the work on anti-diabetic drug Repaglinide. This research not only helps in understanding the chemical stability of drugs but also aids in the development of purer pharmaceutical compounds (Kancherla et al., 2018).
Antiviral and Antidepressant Activities
Research has also explored the antiviral and antidepressant activities of compounds with similar frameworks. For instance, certain derivatives have shown marked inhibitory activity against retroviruses, highlighting their potential as antiviral agents (Hocková et al., 2003). Additionally, the synthesis and evaluation of Schiff’s bases and 2-azetidinones for antidepressant and nootropic activities underscore the broader pharmacological applications of these compounds (Thomas et al., 2016).
Histone Deacetylase Inhibition
The discovery of compounds acting as histone deacetylase (HDAC) inhibitors, like MGCD0103, exemplifies the therapeutic potential in cancer treatment. These compounds selectively inhibit specific HDACs, blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).
Analgesic and Anti-inflammatory Agents
Furthermore, the synthesis and biological evaluation of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines have shown potential as analgesic and anti-inflammatory agents. This research opens pathways for developing new therapeutic agents (Chhabria et al., 2007).
Zukünftige Richtungen
The future directions for research on this compound could potentially include further exploration of its synthesis, characterization, and potential biological activity. Given its structural similarity to β-lactams, it may be of interest in the development of new antibiotics or other biologically active compounds .
Eigenschaften
IUPAC Name |
N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-2-24-17-9-7-16(8-10-17)21-13-14(11-18(21)22)12-20-19(23)15-5-3-4-6-15/h7-10,14-15H,2-6,11-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKZLMWWXGBFPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-Dimethylphenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2539719.png)
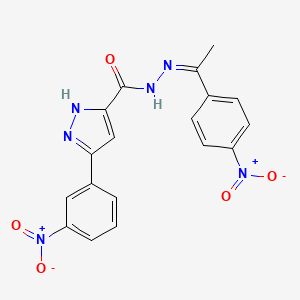
![2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-mesitylacetamide](/img/structure/B2539724.png)
![3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2539726.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2539727.png)
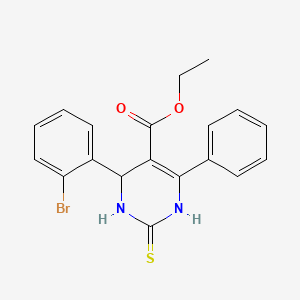
![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B2539729.png)
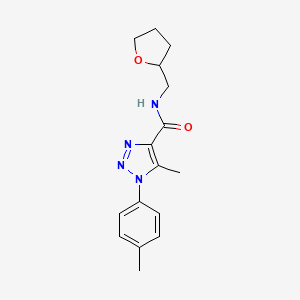
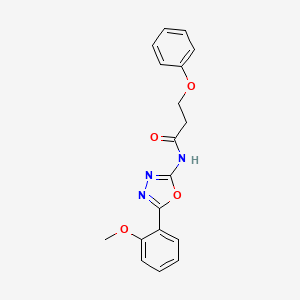
![Methyl 2-[(2-ethyl-5-methylpyrazol-3-yl)amino]acetate](/img/structure/B2539733.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2539735.png)
